Ccris 4165
CAS No.: 129812-26-6
Cat. No.: VC17158362
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129812-26-6 |
|---|---|
| Molecular Formula | C14H12O5 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.02,7.012,15]pentadeca-1(10),2(7),3,8-tetraen-5-one |
| Standard InChI | InChI=1S/C14H12O5/c1-7-6-10(15)16-8-4-5-9-12(11(7)8)13(2)14(3,17-9)19-18-13/h4-6H,1-3H3 |
| Standard InChI Key | IWKVORJQUCGMGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C3=C(C=C2)OC4(C3(OO4)C)C |
Introduction
Molecular Identity and Structural Characteristics
Table 1: Fundamental Molecular Data for CCRIS 4165
| Property | Value |
|---|---|
| CAS No. | 129812-26-6 |
| Molecular Formula | |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.0²,⁷.0¹²,¹⁵]pentadeca-1(10),2(7),3,8-tetraen-5-one |
Structural Analysis
The compound’s tetracyclic backbone consists of fused oxolane (tetrahydrofuran) and dioxolane rings, with ketone and methyl substituents contributing to its stereoelectronic profile. Computational modeling of the InChI string reveals a rigid, oxygen-rich framework likely influencing its reactivity and solubility. Such structural motifs are common in natural product derivatives and synthetic intermediates targeting bioactive molecules.
Synthesis and Production
Challenges in Scale-Up
The compound’s polyoxygenated structure poses challenges for large-scale synthesis, including regioselectivity in ring formation and steric hindrance during functionalization. Advances in catalytic asymmetric synthesis may offer pathways to address these issues, though further optimization would be required for industrial applications.
Physicochemical Properties
Solubility and Stability
Predicted logP values (using tools like XLogP3) suggest moderate lipophilicity (~1.5–2.0), indicating balanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility. Stability under ambient conditions remains uncharacterized, though the presence of electron-withdrawing ketone groups may reduce susceptibility to oxidative degradation compared to purely hydrocarbon analogs.
Spectroscopic Characteristics
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IR Spectroscopy: Expected strong absorption bands for carbonyl () and ether () functional groups.
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NMR: Complex splitting patterns anticipated due to multiple chiral centers and restricted rotation within the tetracyclic system.
Data Gaps and Future Directions
Priority Research Areas
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Synthetic Optimization: Developing efficient, scalable routes to CCRIS 4165.
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Biological Profiling: Screening against cancer cell lines and microbial pathogens.
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Environmental Impact: Assessing biodegradation and ecotoxicology.
Collaborative Opportunities
Partnerships between academic institutions and chemical manufacturers could accelerate the exploration of CCRIS 4165’s applications, leveraging high-throughput screening and computational modeling tools.
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